4-Ethylpyrimidin-2-amine

説明

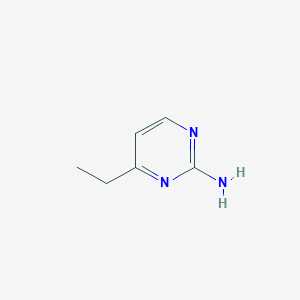

Structure

3D Structure

特性

IUPAC Name |

4-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXFHPIOWFXDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312886 | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-85-7 | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylpyrimidin-2-amine: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethylpyrimidin-2-amine (CAS No: 1193-85-7), a key heterocyclic amine with significant potential in medicinal chemistry and materials science.[1][2][3][4] This document delves into the core chemical and physical properties, molecular structure, synthesis, and reactivity of this compound. Furthermore, it explores its current and potential applications, particularly in the realm of drug discovery, supported by insights into the broader class of pyrimidine derivatives. Detailed experimental protocols for its synthesis and characterization, along with crucial safety information, are also presented to equip researchers with the necessary knowledge for its effective and safe utilization.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold and a critical component of life, forming the basis of nucleobases in DNA and RNA.[5] Its inherent biological relevance and versatile chemical reactivity have made pyrimidine derivatives a cornerstone in the development of a wide array of therapeutic agents.[5][6] These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][7] this compound, as a member of this important class of compounds, presents a valuable building block for the synthesis of novel molecules with potential therapeutic applications.[8] Its structure, featuring an ethyl group at the 4-position and an amino group at the 2-position, offers specific steric and electronic properties that can be exploited in drug design to achieve desired biological activities.[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| CAS Number | 1193-85-7 | [2][3] |

| Molecular Formula | C6H9N3 | [2] |

| Molecular Weight | 123.16 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | 95% | [2] |

| Storage Temperature | Room temperature, sealed in dry, dark place | [1][2] |

| InChI | 1S/C6H9N3/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | [2] |

| InChI Key | JEXFHPIOWFXDCH-UHFFFAOYSA-N | [2] |

| SMILES | CCC1=CC=NC(=N1)N |

Molecular Structure and Analysis

The structural attributes of this compound are fundamental to its chemical behavior and its interactions with biological targets.

2D Chemical Structure

Caption: 2D structure of this compound.

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the aromatic protons on the pyrimidine ring, and a broad signal for the amine protons.[11] The chemical shifts of the pyrimidine protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrogen atoms in the ring.[11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. The carbons attached to the nitrogen atoms will be shifted downfield.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the ethyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrimidine ring.[11][12]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (123.16 g/mol ).[10] Fragmentation patterns will likely involve the loss of the ethyl group or other characteristic cleavages of the pyrimidine ring.[11] The presence of an odd number of nitrogen atoms will result in a molecular ion peak with an odd mass-to-charge ratio, consistent with the "nitrogen rule".[11]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods for pyrimidine ring formation. A common and effective approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[13]

General Synthetic Pathway

A plausible synthetic route, based on classical pyrimidine synthesis, is outlined below. This pathway represents a common strategy for constructing the 2-aminopyrimidine core.

Caption: General synthetic scheme for 2-aminopyrimidines.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on known pyrimidine syntheses.[13] Researchers should adapt and optimize the conditions based on their specific laboratory setup and available starting materials.

Step 1: Condensation Reaction

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add an appropriate β-keto ester, such as a derivative of ethyl acetoacetate, and stir.

-

Add guanidine hydrochloride or guanidine carbonate to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with an appropriate acid (e.g., acetic acid or hydrochloric acid).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is characterized by the interplay of the electron-rich amino group and the electron-deficient pyrimidine ring.

-

N-Alkylation and N-Acylation: The primary amino group is nucleophilic and can readily undergo alkylation, acylation, and arylation reactions to introduce various substituents.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally resistant to electrophilic attack due to its electron-deficient nature. However, the activating effect of the amino group can facilitate substitution at the 5-position.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring can be susceptible to nucleophilic attack, particularly if further activating groups are present.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] this compound serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules.

Kinase Inhibitors

The 2-aminopyrimidine core is a well-established hinge-binding motif for many protein kinases, which are crucial targets in cancer therapy. The amino group can form key hydrogen bonds with the kinase hinge region, while the pyrimidine ring provides a scaffold for orienting substituents into other binding pockets. The ethyl group at the 4-position can be tailored to occupy specific hydrophobic pockets within the ATP-binding site of the target kinase, potentially enhancing potency and selectivity. Numerous pyrimidine-based kinase inhibitors have been developed for the treatment of various cancers.[14]

Caption: Role of this compound in kinase inhibitor design.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have shown promise in a variety of other therapeutic areas:

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[7]

-

Antimicrobial Agents: The pyrimidine nucleus is present in several antimicrobial drugs.[5]

-

Central Nervous System (CNS) Disorders: Pyrimidine-based compounds have been investigated for their potential in treating neurological and psychiatric disorders.[5]

The versatility of the this compound scaffold allows for the exploration of a vast chemical space, making it a highly attractive starting point for the development of novel therapeutics.

Toxicological and Safety Profile

As with any chemical compound, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification

Based on data for similar aminopyrimidines, the following hazards should be considered[15]:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[15][16]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][15][16]

-

Respiratory Irritation: May cause respiratory irritation.[16]

Recommended Safety Precautions

When handling this compound, the following personal protective equipment (PPE) and engineering controls should be utilized[15][17]:

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat or other protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[15][17]

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its well-defined structure and reactivity, coupled with the proven therapeutic importance of the 2-aminopyrimidine scaffold, make it an attractive starting point for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, along with essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists, facilitating further exploration and innovation in the ever-evolving landscape of medicinal chemistry.

References

- Caldwell, W. T. (1936). The Synthesis of 2-Amino-4-ethylpyrimidine. Journal of the American Chemical Society, 58(2), 287-288.

-

PubChem. (n.d.). 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425. Retrieved from [Link]

-

PubChem. (n.d.). 4-[2-(4-Nitrophenyl)ethyl]pyrimidin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]

- (2003).

- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(5), 783-794.

- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5055.

- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

- Al-Ghorbani, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5667.

- Nikolova, S., et al. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 25(18), 4160.

-

PubChem. (n.d.). 2-Ethylpyridin-4-amine | C7H10N2 | CID 12015366. Retrieved from [Link]

- de Oliveira, R. S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6293.

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Sharma, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 108.

- (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Zhang, Y., et al. (2021). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 215, 113271.

- Singh, P., et al. (2023). IR, NMR spectral data of pyrimidine derivatives.

- (2019). NMR, mass spectroscopy, IR - finding compound structure ?.

-

PubChem. (n.d.). 4-Ethyl-5-phenoxypyrimidin-2-amine | C12H13N3O | CID 158046583. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-4-(4-methyl-3-pyridinyl)pyrimidin-2-amine | C12H14N4. Retrieved from [Link]

Sources

- 1. 1193-85-7 CAS MSDS (2-Pyrimidinamine, 4-ethyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 1193-85-7 [sigmaaldrich.com]

- 3. This compound - [sigmaaldrich.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 8. 66131-70-2(N-ethylpyrimidin-2-amine) | Kuujia.com [kuujia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lehigh.edu [lehigh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Ethylpyrimidin-2-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-ethylpyrimidin-2-amine, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound in various organic solvents is fundamental for reaction optimization, purification, formulation, and analytical method development.

Core Concepts in Solubility

The principle of "like dissolves like" is a cornerstone in predicting solubility.[1][2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both polar and nonpolar characteristics. The pyrimidine ring with its nitrogen atoms and the amino group are polar and capable of hydrogen bonding, while the ethyl group provides a nonpolar character. This dual nature suggests a nuanced solubility profile across a range of organic solvents.

Factors that influence the solubility of a solid in a liquid solvent include:

-

Temperature: Generally, the solubility of solids increases with temperature.[1]

-

Polarity of both the solute and the solvent.[1]

-

Hydrogen bonding capabilities of the solute and solvent.

-

Molecular size of the solute.[1]

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amino group and pyrimidine nitrogens. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Dipole-dipole interactions with the polar pyrimidine ring. |

| Dichloromethane | Moderately Soluble | Moderate polarity allows for some interaction. | |

| Ethyl Acetate | Moderately Soluble | Moderate polarity and hydrogen bond accepting capability. | |

| Nonpolar | Toluene, Hexane | Sparingly Soluble | The nonpolar ethyl group may contribute to some solubility, but the polar part of the molecule dominates. |

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is essential. The equilibrium solubility or "shake-flask" method is a widely accepted and robust technique.[1]

Workflow for Equilibrium Solubility Determination

Sources

Navigating the Crucial Landscape of Purity Standards for 4-Ethylpyrimidin-2-amine in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Purity on Scientific Discovery

The Genesis of Impurities: A Necessary Understanding of Synthesis

To effectively control impurities, one must first understand their origin. The most common synthetic route to 4-Ethylpyrimidin-2-amine and related pyrimidines is the Pinner synthesis, which involves the condensation of a β-ketoester with an amidine, such as guanidine.[2][3] Variations of this synthesis are widely employed.[4][5][6]

A plausible synthesis for this compound involves the reaction of ethyl 3-oxopentanoate with guanidine.

Potential Process-Related Impurities:

-

Unreacted Starting Materials: Residual ethyl 3-oxopentanoate and guanidine.

-

Isomeric Byproducts: Incorrect cyclization or side reactions can lead to isomeric pyrimidine derivatives.

-

Over-alkylation Products: Reaction of the amine group with residual alkylating agents.

-

Byproducts from Side Reactions: Competing reactions, such as the formation of N-acylureas in Biginelli-type reactions, can introduce unexpected impurities.[7]

Understanding the synthetic pathway is the first line of defense in predicting and controlling the impurity profile of this compound.

Establishing Purity Thresholds: A Risk-Based Approach for Research Applications

The required purity of this compound is not a monolithic standard but rather a dynamic parameter dependent on its intended application. A risk-based approach, informed by the principles outlined in guidelines such as those from the International Council for Harmonisation (ICH), is essential.[8]

| Research Phase | Typical Purity Requirement | Rationale & Key Considerations |

| Early-Stage In Vitro Screening | >95% | At this stage, the goal is to identify hits. While higher purity is always better, a 95% threshold is often acceptable for initial screens to manage costs. However, any significant hits should be re-tested with a higher purity batch to confirm activity. |

| Lead Optimization & SAR Studies | >98% | Structure-Activity Relationship (SAR) studies are highly sensitive to impurities that may have their own biological activity, leading to erroneous conclusions. A purity of >98% with individual impurities not exceeding 0.5% is recommended. |

| In Vivo Preclinical Studies (Non-GLP) | >98% | To ensure the observed effects are due to the test compound and not impurities, which could have their own toxicity or pharmacological effects. Maximizing exposure to the new chemical entity is a key objective.[9] |

| In Vivo Preclinical Studies (GLP) | >99% | Good Laboratory Practice (GLP) studies require the highest level of purity and characterization to ensure data integrity for regulatory submissions. All impurities above 0.1% should be identified and characterized.[10] |

General Guidance on Impurity Limits: For non-clinical research, it is good practice to adhere to the spirit of ICH Q3A guidelines, which suggest a general specification limit of not more than 0.1% for any unspecified impurity.[8] For early-stage, non-regulated studies, a more pragmatic approach may be taken, but with the understanding that impurity control becomes more stringent as a compound progresses.

The Analytical Armamentarium: Methodologies for Purity Determination

A robust analytical strategy is the cornerstone of quality control. A combination of chromatographic and spectroscopic techniques should be employed to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and versatile method for assessing the purity of this compound.

Experimental Protocol: RP-HPLC Method for this compound

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

This method should be able to separate the main component from potential polar and non-polar impurities.[11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful tool for identifying volatile impurities and providing structural confirmation of the main component through its fragmentation pattern. Due to the polar nature of the amine group, derivatization may sometimes be necessary to improve peak shape and resolution.[14] However, for a compound like this compound, direct analysis is often feasible.

Experimental Protocol: GC-MS Method for this compound

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (20:1).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

Expected Fragmentation: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 123. Key fragmentation would likely involve the loss of the ethyl group (M-29), leading to a significant peak at m/z 94.[15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis

¹H and ¹³C NMR are indispensable for confirming the structure of this compound and identifying impurities. Quantitative NMR (qNMR) can also serve as a primary method for determining purity against a certified internal standard, offering an orthogonal technique to chromatography.[1]

Forced Degradation Studies: Unveiling Potential Degradants

To develop a truly stability-indicating analytical method, forced degradation studies are essential. These studies intentionally stress the compound under various conditions to generate potential degradation products.[19][20][21]

Typical Forced Degradation Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Amines can be susceptible to degradation under acidic conditions.[22]

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours. Pyrimidine rings can be susceptible to cleavage under harsh basic conditions.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The amino group is a potential site for oxidation.[20][22]

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the degradants from the parent compound.

The Certificate of Analysis (CoA): Your Blueprint for Quality

A comprehensive Certificate of Analysis is a non-negotiable document that should accompany any research-grade chemical.[23][24][25][26][27] It should provide more than just a purity value.

Key Elements of a Trustworthy CoA:

-

Product Identification: Name, CAS number, batch number.

-

Purity Determination: Method used (e.g., HPLC, GC), chromatogram, and percentage purity.

-

Identity Confirmation: Evidence of structural confirmation (e.g., ¹H NMR, Mass Spec data consistent with the proposed structure).

-

Appearance: Physical state and color.

-

Date of Analysis and Expiry/Retest Date.

Visualizing the Quality Control Workflow

A systematic approach is crucial for ensuring the quality of this compound throughout its lifecycle in the research lab.

Caption: A systematic workflow for ensuring the quality of this compound.

Conclusion: A Commitment to Scientific Rigor

The purity of this compound is a foundational pillar upon which reliable and reproducible research is built. By understanding the potential sources of impurities, implementing appropriate analytical methodologies, and setting rational purity specifications based on the intended application, researchers can significantly enhance the integrity of their work. This guide provides a technical framework to empower scientists and drug development professionals to make informed decisions about the quality of this critical chemical building block, thereby fostering a culture of scientific rigor and accelerating the path to discovery.

References

-

Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Available at: [Link]

-

ECA Academy. (2011). New Limit regarding unspecified Impurities for certain Substances - EDQM Updates respective CEPs. Available at: [Link]

-

Elder, D. P. (2017). Exposure Based Limits for Controlling Impurities. American Pharmaceutical Review. Available at: [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-19. Available at: [Link]

-

MicroChemicals. (2022). CERTIFICATE OF ANALYSIS EXAMPLE. Available at: [Link]

-

Patel, Y., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. Available at: [Link]

-

Trofimova, T. P., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1667. Available at: [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 159-165. Available at: [Link]

-

Datacor, Inc. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Available at: [Link]

-

ICH. (1999). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

-

AIFA. (n.d.). Impurities in Drug Substances and Products. Available at: [Link]

-

Sharma, G., & Saini, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]

-

Elder, D. P. (2017). Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. MOJ Bioequivalence & Bioavailability, 3(2). Available at: [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. Available at: [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Hovhannisyan, A. A., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 27(21), 7247. Available at: [Link]

-

Sree, P. N., et al. (2020). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(10), 5123-5131. Available at: [Link]

-

Wang, L., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(3), 443-447. Available at: [Link]

-

Shuto, Y., et al. (1973). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Science Bulletin of the Faculty of Agriculture, Kyushu University, 27(3.4), 149-155. Available at: [Link]

-

Bu, S., et al. (2012). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS PharmSciTech, 13(2), 527–535. Available at: [Link]

-

Kumar, L., et al. (2021). A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. Journal of Pharmaceutical Sciences, 110(11), 3549-3561. Available at: [Link]

-

ResearchGate. (2003). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]

-

ResearchGate. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Available at: [Link]

-

ResearchGate. (2011). Scheme 1 Synthesis of pyrimidinones from ketones. Available at: [Link]

-

ResearchGate. (2019). Why the percentage purity is sometime more than 100%? Available at: [Link]

-

Parmar, K., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 1-13. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

-

Bhatt, J., et al. (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Journal of Medical and Pharmaceutical and Allied Sciences, 10(5), 3749-3756. Available at: [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Patel, S., et al. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. Chemical Methodologies, 3(2), 209-224. Available at: [Link]

-

Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Available at: [Link]

Sources

- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Pyrimidine synthesis [organic-chemistry.org]

- 4. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. abap.co.in [abap.co.in]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. whitman.edu [whitman.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 23. bioscience.co.uk [bioscience.co.uk]

- 24. microchemicals.com [microchemicals.com]

- 25. chemscene.com [chemscene.com]

- 26. spectrumchemical.com [spectrumchemical.com]

- 27. datacor.com [datacor.com]

The Emerging Potential of 4-Ethylpyrimidin-2-amine: A Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] As a member of this privileged class, 4-Ethylpyrimidin-2-amine represents a molecule of considerable, yet largely untapped, potential. While direct biological studies on this specific compound are nascent, its core structure—the 2-aminopyrimidine scaffold—is extensively validated as a pharmacophore for a wide array of biological targets. This guide synthesizes the vast body of research on related pyrimidine derivatives to construct a predictive framework for the potential therapeutic applications of this compound. We will explore its promise as a kinase inhibitor, an anticancer agent, and an antimicrobial compound, providing detailed mechanistic insights, actionable experimental protocols, and forward-looking perspectives to guide future research and development efforts.

Introduction: The 2-Aminopyrimidine Scaffold as a "Master Key"

The 2-aminopyrimidine moiety is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to function as a highly effective "hinge-binder" within the ATP-binding pockets of numerous protein kinases.[3] This single, powerful interaction serves as the foundation for its widespread use in drug design. The amino group at the C2 position and the nitrogen at the N1 position typically form two critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the molecule and enabling further modifications at other positions to achieve potency and selectivity.

The subject of this guide, this compound, possesses this crucial 2-amino group. The ethyl substituent at the C4 position provides a vector for synthetic elaboration, pointing towards the solvent-exposed region in many kinase targets. This positioning is strategic; modifications here can enhance selectivity, improve pharmacokinetic properties, and engage with secondary binding pockets without disrupting the core hinge-binding interaction. This guide will dissect the potential of this specific molecular architecture.

Potential as a Kinase Inhibitor Scaffold

Kinase dysregulation is a hallmark of many cancers and inflammatory diseases, making them high-value therapeutic targets. The 2-aminopyrimidine scaffold is a dominant feature in numerous approved and investigational kinase inhibitors.[3]

Mechanism of Action: The Hinge-Binding Paradigm

The primary mechanism involves competitive inhibition at the ATP-binding site. The N1 and the exocyclic N2 of the 2-aminopyrimidine core form hydrogen bonds with the kinase hinge region, a flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain. This interaction effectively blocks ATP from binding, thereby inhibiting the phosphotransferase activity of the enzyme.

Caption: General binding mode of a 2-aminopyrimidine in a kinase ATP pocket.

Key Kinase Targets

-

Aurora and Polo-Like Kinases (AURK/PLK): These are serine/threonine kinases essential for mitotic regulation. Their overexpression is common in cancer, making them prime targets. Many potent AURK/PLK inhibitors, such as Alisertib (MLN8237), are built upon the pyrimidine scaffold.[3] Structure-activity relationship (SAR) studies have shown that substitutions at the C4 position are critical for achieving potency and selectivity.[4][5]

-

Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Pyrimidine-based compounds have been successfully developed as PI3K inhibitors, demonstrating the versatility of the scaffold beyond serine/threonine kinases.

-

Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are validated cancer targets. Recently, novel 2-aminopyrimidine derivatives have been identified as potent dual inhibitors of both CDKs and Histone Deacetylases (HDACs), showcasing the potential for creating multi-targeted agents.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method for assessing a compound's ability to inhibit a purified kinase. The principle is to measure the amount of ADP produced in the kinase reaction; lower ADP levels indicate higher inhibition.

I. Materials:

-

Purified kinase of interest (e.g., Aurora A)

-

Kinase-specific substrate peptide

-

This compound (test compound) and positive control inhibitor (e.g., Staurosporine)

-

ATP solution

-

Kinase reaction buffer (specific to the enzyme)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

II. Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Setup:

-

To each well of the 384-well plate, add 1 µL of the diluted compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Prepare a master mix containing the kinase reaction buffer, ATP (at or near its Km for the enzyme), and the substrate peptide.

-

Add 2 µL of the master mix to each well.

-

Prepare an enzyme solution in kinase buffer. Add 2 µL of the enzyme solution to all wells except the "no enzyme" control. The final reaction volume is 5 µL.

-

-

Kinase Reaction:

-

Briefly centrifuge the plate to mix the contents.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background ("no enzyme" control) from all other readings.

-

Normalize the data to the "no inhibitor" control (100% activity).

-

Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Potential Anticancer and Antiproliferative Activity

The potential of this compound as an anticancer agent extends beyond kinase inhibition to other crucial cellular pathways.

Diverse Mechanisms of Action

-

Inhibition of Nucleotide Synthesis: The pyrimidine core is fundamental to DNA and RNA. Derivatives like pyrrolo[2,3-d]pyrimidines have been designed as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for nucleotide biosynthesis.[8] This mechanism starves cancer cells of the building blocks needed for rapid proliferation.

-

Modulation of Protein Degradation Pathways: The ubiquitin-proteasome system is a key regulator of protein homeostasis. The deubiquitinase USP1, complexed with UAF1, is a validated cancer target involved in DNA damage repair. High-throughput screening has identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent, nanomolar inhibitors of USP1/UAF1, leading to cancer cell death.[9]

-

Induction of Cell Cycle Arrest and Apoptosis: By inhibiting key cell cycle kinases (like CDKs, Aurora, PLKs), 2-aminopyrimidine derivatives can induce cell cycle arrest, typically at the G2/M phase.[10] Prolonged arrest or severe mitotic defects can trigger apoptosis, the programmed cell death pathway, leading to the elimination of cancer cells.

Antiproliferative Activity of Related Pyrimidine Derivatives

The following table summarizes the cytotoxic activity (IC50) of various pyrimidine derivatives against common human cancer cell lines, illustrating the broad applicability of this scaffold.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine Derivative (3b) | Human Tumor Cell Line | 13.6 | [11] |

| Thiazolo[4,5-d]pyrimidine (3b) | NCI-60 Panel (Mean) | Low (29.51% Growth) | [12] |

| 2-Aminopyrimidine (8h) | MCF-7 (Breast) | Data in Publication | [13] |

| 2-Aminopyrimidine (8h) | BT474 (Breast) | Data in Publication | [13] |

| 2-Aminopyrimidine (8h) | MDA-MB-231 (Breast) | Data in Publication | [13] |

| Thieno[2,3-d]pyrimidine (3) | MCF-7 (Breast) | 0.045 | [10] |

| Thieno[2,3-d]pyrimidine (4) | MDA-MB-231 (Breast) | 0.24 | [10] |

Note: The specific IC50 values for compound 8h were presented graphically in the source publication.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

I. Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

II. Methodology:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin. Count the cells and dilute to a final concentration of 5,000-10,000 cells per 100 µL of medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and blank controls (medium only).

-

Incubation: Incubate the treated plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT stock solution to each well.

-

Formazan Crystal Formation: Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Caption: A simplified workflow for anticancer drug screening.

Potential Antimicrobial Activity

The pyrimidine ring is a common feature in agents targeting bacteria and fungi.[14][15] Its derivatives have been shown to possess broad-spectrum activity, making this compound a candidate for development in this therapeutic area as well.

Structure-Activity Insights

Research into pyrimidine derivatives has revealed key structural features that influence antimicrobial potency. For instance, the introduction of electronegative radicals on attached aromatic rings can enhance antibacterial activity, though this often comes at the cost of reduced aqueous solubility.[16] The flexibility of the 2-aminopyrimidine scaffold allows for systematic modification to balance these competing properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

I. Materials:

-

Bacterial or fungal strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

This compound and standard antibiotic (e.g., Gentamicin)

-

Sterile 96-well U-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Resazurin solution (optional, for viability indication)

II. Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted inoculum to each well containing the compound. Include a positive control (inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by measuring absorbance. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Synthesis and Future Directions

Synthetic Accessibility

This compound can be synthesized through established chemical routes. A common method involves the condensation of a β-keto ester with guanidine, followed by functional group manipulations. For instance, one could start with ethyl propionylacetate and guanidine carbonate to form 2-amino-4-ethyl-6-oxypyrimidine, which can then be converted to the 6-chloro derivative and subsequently reduced to yield the target compound.[17] This synthetic tractability is a significant advantage for generating analogues for SAR studies.

A Roadmap for Future Investigation

To unlock the full potential of this compound, a structured research program is recommended:

-

Broad Initial Screening: The compound should be tested against large panels, including a comprehensive kinase panel (e.g., KinomeScan), the NCI-60 human tumor cell line panel, and a panel of clinically relevant bacterial and fungal strains (ESKAPE pathogens).

-

Hit Validation and Mechanism of Action Studies: Any significant "hits" from the initial screen must be validated. For a kinase hit, this involves determining the IC50 and exploring the mode of inhibition. For an anticancer hit, follow-up studies should include apoptosis and cell cycle analysis.

-

Structure-Based Design and SAR: If a promising target is identified (e.g., a specific kinase), computational docking studies should be performed to model the binding of this compound. This will inform the design of a library of analogues, primarily by modifying the C4-ethyl group and exploring substitutions at the C5 position, to improve potency and selectivity.

Conclusion

While this compound is not yet a well-characterized agent, its chemical architecture places it firmly within one of the most successful scaffolds in modern medicinal chemistry. The robust and extensive data on the biological activities of 2-aminopyrimidine derivatives provide a compelling, evidence-based rationale for its investigation. Its potential as a kinase inhibitor for oncology is particularly strong, but its prospects in infectious disease and other areas should not be overlooked. This compound is not merely another molecule; it is a promising starting point, a well-positioned scaffold awaiting the focused efforts of the research community to be developed into a next-generation therapeutic.

References

-

Al-Omary, F. A., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(9), 6049-6060. Available from: [Link]

-

(2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Available from: [Link]

-

Bielenica, A., et al. (2020). Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. Available from: [Link]

-

Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research. Available from: [Link]

-

Rashid, M., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. Available from: [Link]

-

Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

-

Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]

-

Sogut, O., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available from: [Link]

- (Patent). Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.

-

Zlateva, T., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available from: [Link]

-

Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available from: [Link]

-

Gangjee, A., et al. (2003). Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid and its 6-methyl derivative as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase and as potential antitumor agents. PubMed. Available from: [Link]

-

Caldwell, W. T. (1936). The Synthesis of 2-Amino-4-ethylpyrimidine. Journal of the American Chemical Society. Available from: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available from: [Link]

-

You, W.-w., et al. (2011). [Synthesis and antitumor activities of pyrimidines]. PubMed. Available from: [Link]

-

Dexter, H. L., et al. (2015). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link]

-

Sztanke, K., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available from: [Link]

-

Al-Salahi, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of the Iranian Chemical Society. Available from: [Link]

Sources

- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid and its 6-methyl derivative as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

4-Ethylpyrimidin-2-amine: A Comprehensive Technical Guide for the Medicinal Chemist

Abstract

This technical guide provides an in-depth exploration of 4-ethylpyrimidin-2-amine, a versatile heterocyclic building block of significant interest in drug discovery and development. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2][3] This document details the synthesis, chemical properties, and reactivity of this compound, with a focus on its application in the construction of complex molecular architectures, particularly kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent functionalization via modern cross-coupling methodologies are provided, underpinned by mechanistic rationale to guide experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a cornerstone of modern medicinal chemistry, renowned for its ability to act as a bioisostere for the purine core of ATP. This mimicry allows molecules containing this scaffold to effectively compete for the ATP-binding site of a vast array of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5]

The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The 2-amino group, in particular, often serves as a key hydrogen bond donor, anchoring the inhibitor within the kinase hinge region. The substituent at the 4-position, such as the ethyl group in our topic molecule, can be tailored to occupy hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity.

One of the most celebrated examples of a 2-aminopyrimidine-based drug is Imatinib (Gleevec®), a revolutionary tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2][3] The success of Imatinib has spurred the development of a multitude of other kinase inhibitors featuring the 2-aminopyrimidine core, solidifying its status as a critical building block in the pharmacopeia.[5][6] This guide focuses on this compound as a representative and highly useful member of this chemical class.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective utilization. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | - |

| Molecular Weight | 123.16 g/mol | - |

| Appearance | Light yellow to yellow solid | [7] |

| Storage Temperature | 2-8°C, protect from light | [7] |

Note: Due to the limited availability of specific experimental data for this compound, some properties of the closely related analog, 4-ethylpyridin-2-amine, are provided for reference.[8][9]

Spectroscopic Characterization (Predicted and Representative Data):

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.10-8.20 (d, 1H): Pyrimidine H6 proton.

-

δ 6.50-6.60 (d, 1H): Pyrimidine H5 proton.

-

δ 4.80-5.00 (br s, 2H): -NH₂ protons.

-

δ 2.60-2.70 (q, 2H): -CH₂-CH₃ protons.

-

δ 1.20-1.30 (t, 3H): -CH₂-CH₃ protons.

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~163: Pyrimidine C2 (attached to NH₂).

-

δ ~162: Pyrimidine C4 (attached to ethyl group).

-

δ ~157: Pyrimidine C6.

-

δ ~110: Pyrimidine C5.

-

δ ~29: -CH₂-CH₃.

-

δ ~13: -CH₂-CH₃.

Synthesis of this compound

The classical and most direct route to 2-aminopyrimidines is the condensation of a β-dicarbonyl compound, or a synthetic equivalent, with guanidine.[10][11] For the synthesis of this compound, the requisite β-dicarbonyl precursor is 3-oxopentanal.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for pyrimidine synthesis.[10][11]

Step 1: Synthesis of 3-Oxopentanal

This step involves a Claisen-type condensation to form the β-ketonitrile, followed by reduction. For safety and efficiency, it is often preferable to generate the β-ketoaldehyde in situ or use a protected equivalent.[12] A common laboratory-scale preparation of the precursor 3-oxopentanenitrile is detailed below.[12]

-

Reaction Setup: Under an inert atmosphere (e.g., Argon), suspend sodium ethoxide (1.1 eq.) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel and a condenser.

-

Acetonitrile Addition: To the stirred slurry, add anhydrous acetonitrile (1.5 eq.) dropwise. Stir the resulting mixture at room temperature for 1 hour.

-

Ester Addition: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl propionate (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Cool the mixture to 0 °C and quench by the slow addition of cold water. Acidify the aqueous layer to pH ~2 with 2 M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-oxopentanenitrile.

-

Reduction to Aldehyde: The crude nitrile is then carefully reduced to 3-oxopentanal using a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) in an anhydrous solvent like toluene or THF.

Step 2: Condensation with Guanidine to form this compound

-

Preparation of Guanidine Free Base: In a separate flask, prepare a solution of guanidine free base by treating guanidine hydrochloride (1.1 eq.) with a solution of sodium ethoxide (1.1 eq.) in absolute ethanol. The precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

Condensation Reaction: To the ethanolic solution of guanidine, add the crude 3-oxopentanal (1.0 eq.) solution in ethanol dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (2x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Reactivity and Functionalization

The this compound scaffold is amenable to a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of complex molecular libraries. The primary amino group at the 2-position and the pyrimidine ring itself offer multiple points for functionalization.

For many cross-coupling reactions, it is advantageous to first convert the 2-amino group to a more robust leaving group, such as a halide. This can be achieved via a Sandmeyer-type reaction. However, modern palladium-catalyzed cross-coupling reactions have also been developed to directly functionalize C-H bonds or utilize the amino group in C-N bond formation.

A common strategy involves the synthesis of a di- or tri-halopyrimidine, followed by selective, sequential functionalization. For instance, starting from 2-amino-4,6-dichloropyrimidine, one can selectively introduce an ethyl group at the 4-position via a Grignard or other organometallic reagent, followed by further reactions at the 6-position.[13]

This guide will focus on two of the most powerful and widely used transformations in modern drug discovery: the Buchwald-Hartwig Amination for C-N bond formation and the Suzuki-Miyaura Coupling for C-C bond formation. These reactions are typically performed on a halo-pyrimidine derivative.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][7] This reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine under relatively mild conditions, tolerating a wide range of functional groups. In the context of our building block, this reaction would be employed to couple an aryl or heteroaryl amine to the pyrimidine core, typically at the 2- or 4-position, which would be pre-functionalized with a chlorine or bromine atom.

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Experimental Protocol (Representative): N-Arylation of a 2-Chloropyrimidine

This protocol is based on established procedures for the Buchwald-Hartwig amination of chloropyrimidines.[14][15][16]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-4-ethylpyrimidine (1.0 eq.), the desired aryl amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand like XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Reaction: Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-ethylpyrimidin-2-amine.

| Parameter | Typical Conditions | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors to the active Pd(0) catalyst. |

| Ligand | Xantphos, XPhos, SPhos | Bulky, electron-rich phosphines that facilitate oxidative addition and reductive elimination.[17] |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amido complex. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |

| Temperature | 80 - 110 °C | Provides the necessary activation energy for the catalytic cycle. |

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is another indispensable tool in modern organic synthesis, enabling the formation of C-C bonds between an organoboron species (typically a boronic acid or ester) and an organohalide.[1][18][19] This reaction is paramount for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol (Representative): C-C Coupling of a 2-Chloropyrimidine

This protocol is adapted from established methods for the Suzuki coupling of chloropyrimidines.[1][4][18][19][20]

-

Reaction Setup: In a microwave vial or Schlenk tube, combine 2-chloro-4-ethylpyrimidine (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).

-

Solvent Addition: Add a mixture of a degassed organic solvent (e.g., 1,4-dioxane or DME) and an aqueous solution of the base.

-

Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 100-150 °C for 15-30 minutes). Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the desired 2-aryl-4-ethylpyrimidine.

| Parameter | Typical Conditions | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Common and effective catalysts for Suzuki couplings. |

| Ligand | PPh₃, SPhos, RuPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of organic and aqueous phases is typically required. |

| Temperature | 80 - 150 °C | Higher temperatures are often needed for less reactive chlorides. |

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its application as a foundational piece for the construction of biologically active molecules. As previously discussed, the 2-aminopyrimidine scaffold is a privileged structure for targeting protein kinases. The ethyl group at the C4 position can be strategically employed to probe hydrophobic pockets in the kinase active site, potentially enhancing both potency and selectivity.

By employing the synthetic transformations detailed above (Buchwald-Hartwig and Suzuki couplings), a diverse library of compounds can be generated from this compound, where the substituents at the 2-position and other positions on the pyrimidine ring are varied to optimize biological activity. For example, N-arylation at the 2-position introduces a vector that can interact with solvent-exposed regions or other pockets of the kinase, while C-C bond formation at other positions can be used to introduce further diversity.[6][21]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for drug discovery and medicinal chemistry. Its straightforward, albeit multi-step, synthesis via classical condensation chemistry, combined with its amenability to modern cross-coupling reactions, makes it an attractive starting point for the synthesis of complex molecular targets. The inherent biological relevance of the 2-aminopyrimidine scaffold, particularly in the context of kinase inhibition, ensures that this compound and its derivatives will continue to be of significant interest to the scientific community. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important synthon in their quest for novel therapeutics.

References

-

Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. Available at: [Link]

-

A Flow-Based Synthesis of Imatinib: The API of Gleevec. PubMed. Available at: [Link]

-

IMATINIB. New Drug Approvals. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

4-ethylpyridin-2-amine | C7H10N2. PubChem. Available at: [Link]

-

Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com. Available at: [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC - NIH. Available at: [Link]

-

Synthesis of methyl 3-oxopentanoate. PrepChem.com. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]

-

Aghara Deepkumar Mukeshbhai, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 3082-3096. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]

-

Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde: experimental and theoretical investigation. ResearchGate. Available at: [Link]

-

Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. arkat usa. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. Available at: [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. PubMed. Available at: [Link]

Sources

- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-oxopentanal|lookchem [lookchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 5. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [wap.guidechem.com]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]